依来曲普坦氢溴酸盐
描述
依来曲普坦氢溴酸盐是一种第二代曲坦类药物,主要用于急性治疗偏头痛。它以瑞乐片(Relpax)的品牌名称销售,由辉瑞公司生产。 依来曲普坦氢溴酸盐通过减少围绕大脑的血管肿胀来起作用,而血管肿胀与偏头痛发作时的头部疼痛有关 .
科学研究应用
依来曲普坦氢溴酸盐具有多种科学研究应用:
化学: 用于开发速释颊黏膜片以用于药物递送.
生物学: 研究其对血清素受体的作用及其在减少偏头痛症状中的作用.
医学: 主要用于急性治疗偏头痛.
工业: 用于制药行业生产偏头痛药物.
作用机制
生化分析
Biochemical Properties
Eletriptan hydrobromide binds with high affinity to 5-HT1B, 5-HT1D and 5-HT1F receptors, has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B and 5-HT7 receptors, and little or no affinity for 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A and 5-HT6 receptors . It inhibits various indices of neurogenic inflammation in animal models .
Cellular Effects
Eletriptan hydrobromide works by binding with 5-HT1B/1D receptors on blood vessels in the brain. It narrows the blood vessels surrounding the brain, which reduces migraine symptoms. It also reduces inflammatory substances in the body that can trigger head pain, nausea, sensitivity to light and sound, and other migraine symptoms .
Molecular Mechanism
Eletriptan hydrobromide is a serotonin receptor agonist, specifically an agonist of certain 5-HT1 family receptors. It binds with high affinity to the 5-HT1B, 1D, 1F receptors. It has a modest affinity to the 5-HT1A, 1E, 2B, 7 receptors, and little to no affinity at the 5-HT2A, 2C, 3, 4, 5A, 6 receptors .
Temporal Effects in Laboratory Settings
The elimination half-life of eletriptan hydrobromide is about 4 hours . In vitro studies indicate that eletriptan hydrobromide is primarily metabolized by cytochrome P-450 enzyme CYP3A4 .
Dosage Effects in Animal Models
In the anesthetized dog, eletriptan hydrobromide has been shown to reduce carotid arterial blood flow, with only a small increase in arterial blood pressure at high doses .
Metabolic Pathways
In vitro studies indicate that eletriptan hydrobromide is primarily metabolized by hepatic cytochrome P-450 enzyme CYP3A4 . The N-demethylated metabolite of eletriptan hydrobromide is the only known active metabolite .
Transport and Distribution
Eletriptan hydrobromide is rapidly absorbed, with a time to maximum plasma concentration (t max) of 0.75–1.5 hours in healthy volunteers . During a migraine attack, absorption is significantly delayed (t max increased from 1.3 to 2.8 hours) and the maximum plasma concentration (C max) is reduced by 31% .
准备方法
合成路线和反应条件
依来曲普坦氢溴酸盐的合成涉及多个步骤。 一种常见的方法包括 ®-5-(2-苯磺酰乙基)-3-(N-甲基吡咯烷-2-基甲基)-1H-吲哚与氢溴酸反应,形成氢溴酸盐 . 氢化过程在甲醇、乙醇、异丙醇、正丁醇、丙酮、甲基乙基酮、乙酸乙酯、乙腈或 N,N-二甲基甲酰胺等溶剂中进行 .
工业生产方法
依来曲普坦氢溴酸盐的工业生产通常涉及溶剂浇铸法来制备速释颊黏膜片。 这种方法使用羟丙基甲基纤维素 (HPMC) 作为聚合物来制造快速崩解的薄膜,从而提供全身和局部作用 .
化学反应分析
反应类型
依来曲普坦氢溴酸盐经历各种化学反应,包括:
氧化: 此反应会导致杂质的形成,特别是在过氧化物存在下温度较高时.
还原: 氢化是依来曲普坦氢溴酸盐合成的关键步骤.
取代: 氢溴酸盐的形成涉及与氢溴酸的取代反应.
常见试剂和条件
氧化: 水性乙腈中的过氧化物.
还原: 在甲醇、乙醇或丙酮等溶剂中的氢化.
取代: 氢溴酸.
主要生成产物
相似化合物的比较
依来曲普坦氢溴酸盐通常与其他曲坦类药物(如舒马曲坦和利扎曲坦)进行比较。 虽然所有这些化合物都用于治疗偏头痛,但依来曲普坦氢溴酸盐在其特定的受体亲和力和减少偏头痛症状的有效性方面是独一无二的 .
类似化合物
舒马曲坦: 另一种用于治疗偏头痛的曲坦类药物,具有类似的作用机制.
利扎曲坦: 用于治疗偏头痛和头痛,与依来曲普坦氢溴酸盐具有相当的疗效.
依来曲普坦氢溴酸盐因其特定的受体靶点及其在缓解偏头痛症状方面的有效性而脱颖而出。
属性
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H/t19-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTINOWOSWSPFLJ-FSRHSHDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016113 | |
Record name | Eletriptan hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177834-92-3 | |
Record name | Eletriptan hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177834-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eletriptan Hydrobromide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177834923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eletriptan hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-[(1-Methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)ethyl]indole hydrobromide monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELETRIPTAN HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M41W832TA3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Eletriptan Hydrobromide is a selective serotonin (5-HT) receptor agonist with a high affinity for the 5-HT1B/1D receptors. [, ] It primarily exerts its effect by binding to these receptors located on intracranial blood vessels, leading to vasoconstriction. [] Eletriptan Hydrobromide may also activate 5-HT1D receptors on sensory nerve endings in the trigeminal system, potentially inhibiting the release of pro-inflammatory neuropeptides. []
ANone: While the provided research papers do not explicitly state the molecular formula and weight, these details can be easily found in drug information resources. The molecular formula is C22H26BrN3O2S and the molecular weight is 476.4 g/mol.
A: Researchers commonly utilize techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (1H NMR, 13C NMR, DEPT), and High-Performance Liquid Chromatography (HPLC) for characterizing Eletriptan Hydrobromide and identifying any impurities that arise during its synthesis. [, , ]
A: Yes, Eletriptan Hydrobromide exhibits polymorphism, with α and β forms identified. These polymorphs display distinct solid-state characteristics, influencing properties such as dissolution rate and potentially impacting formulation stability and performance. [, ]
ANone: The provided research primarily focuses on Eletriptan Hydrobromide's therapeutic applications and analytical methods for its characterization. No information regarding its potential catalytic properties or applications is available in the provided research excerpts.
ANone: While the provided research papers primarily focus on experimental approaches, computational chemistry and modeling could offer valuable insights into Eletriptan Hydrobromide's interactions with its target receptors. Further investigations using molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling could provide a deeper understanding of its binding modes, structure-activity relationships, and potentially aid in the design of novel analogs with improved pharmacological profiles.
A: Researchers have synthesized and characterized various related substances and impurities of Eletriptan Hydrobromide. These investigations highlight the importance of specific structural features for its activity and provide insights into potential side reactions during its synthesis. [, ] For example, the formation of a methoxy derivative as an impurity during the synthesis process was investigated and methods were developed to control its formation. []
A: Researchers have explored various formulation strategies to improve Eletriptan Hydrobromide's delivery and bioavailability. These include developing oral disintegrating tablets, [] floating microspheres using calcium silicate and cholestyramine, [] oral films, [, ] fast-dissolving films, [] buccal films, [, ], nasal inserts [], and thermo-reversible in-situ nasal gels. [] These approaches aim to enhance solubility, dissolution rate, mucoadhesion, and bypass first-pass metabolism for potentially improved therapeutic outcomes.
A: Researchers rely on stability-indicating analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to evaluate the stability of Eletriptan Hydrobromide in different formulations. These methods help assess potential degradation pathways and ensure the drug's quality and efficacy over time. [, , ]
A: A study investigated the pharmacokinetics of Eletriptan Hydrobromide in healthy Korean subjects. The results demonstrated linear pharmacokinetics and good tolerability. Importantly, there were no significant differences in the pharmacokinetic parameters between Korean and non-Korean subjects, suggesting that ethnicity does not significantly impact the drug's disposition. []
A: Eletriptan Hydrobromide exhibits a low oral bioavailability (~50%) due to significant first-pass metabolism. [] Alternative routes of administration, such as nasal, buccal, or transdermal delivery, are being explored to potentially circumvent this issue and enhance drug bioavailability. [, , , , ]
ANone: While the provided research excerpts primarily focus on formulation development and analytical methods, understanding Eletriptan Hydrobromide's efficacy requires comprehensive in vitro and in vivo studies. These could include evaluating its efficacy in cell-based assays using relevant cell lines, assessing its activity and potential toxicity in appropriate animal models of migraine, and ultimately conducting well-designed clinical trials to determine its safety and efficacy in human patients.
A: Yes, pediatric trials for Eletriptan Hydrobromide and other triptans have faced challenges. A systematic analysis of FDA-submitted data revealed that high placebo response rates, potentially attributed to the subjective nature of migraine assessment and the inclusion of patients with shorter migraine durations, pose a significant challenge in demonstrating statistically significant efficacy in pediatric populations. []
ANone: The provided research excerpts do not contain information about potential resistance mechanisms to Eletriptan Hydrobromide or cross-resistance with other compounds. Further research is needed to investigate the possibility of developing resistance, particularly with long-term use.
A: While the provided research excerpts do not delve into detailed toxicological data, one study highlighted that Eletriptan Hydrobromide buccal films were found to be safe and acted as an effective dosage form based on histopathological studies. []
A: Researchers are actively exploring the potential of delivering Eletriptan Hydrobromide directly to the brain via the nasal route, aiming to improve its therapeutic efficacy in treating migraines and potentially other central nervous system disorders. The research focuses on developing formulations, such as mucoadhesive emulsomes, to enhance drug absorption through the nasal mucosa and facilitate nose-to-brain transport, bypassing the blood-brain barrier. []
A: Several analytical methods have been developed and validated for the quantification of Eletriptan Hydrobromide in pharmaceutical formulations. These include High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), Thin-Layer Chromatography (TLC), UV-Visible Spectrophotometry, and Derivative Spectrophotometry. [, , , , , , , , , ]
ANone: The provided research excerpts do not offer insights into the environmental impact or degradation pathways of Eletriptan Hydrobromide. Assessing its potential ecotoxicological effects and developing strategies to mitigate any negative environmental impacts are crucial aspects for future research.
A: The existence of α and β polymorphs of Eletriptan Hydrobromide directly influences its dissolution properties. [] Understanding the dissolution behavior of different polymorphic forms is crucial in pharmaceutical development to ensure consistent drug release and therapeutic efficacy.
A: Researchers validate analytical methods, particularly those involving chromatography and spectrophotometry, using parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability. This rigorous validation process ensures the reliability, reproducibility, and accuracy of the analytical data generated. [, , , , ]
A: While not explicitly discussed, the research highlights the importance of quality control and assurance in the manufacturing process of Eletriptan Hydrobromide. By identifying and controlling the formation of impurities, such as the methoxy derivative, researchers ensure the production of a high-purity drug substance. [] Adherence to good manufacturing practices (GMP) and the implementation of appropriate quality control measures are crucial throughout the development, manufacturing, and distribution of Eletriptan Hydrobromide to ensure consistent quality, safety, and efficacy.
ANone: The research excerpts provided do not offer specific insights into Eletriptan Hydrobromide's immunogenicity, drug transporter interactions, effects on drug-metabolizing enzymes, or its biocompatibility and biodegradability. These aspects are essential for a comprehensive understanding of the drug's safety and efficacy profile and would necessitate further investigation.
A: Yes, there are various alternative treatment options for migraine, including other triptans (e.g., sumatriptan, zolmitriptan, rizatriptan), ergot derivatives (e.g., dihydroergotamine), nonsteroidal anti-inflammatory drugs (NSAIDs), and antiemetics. [, ] The choice of treatment depends on factors such as the frequency and severity of migraines, individual patient characteristics, and potential side effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。